molecular formula C17H21ClN2O4S2 B12201094 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide

Cat. No.: B12201094
M. Wt: 416.9 g/mol
InChI Key: ISOSEWUIBMDVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature Breakdown

The IUPAC name of this compound reflects its complex polycyclic structure and functional groups:

  • Parent structure : The core scaffold is tetrahydrothieno[3,4-d]thiazole , a bicyclic system comprising a thiophene ring fused with a thiazole ring. The "tetrahydro" prefix indicates partial saturation, while the [3,4-d] notation specifies the fusion positions between the two rings.
  • Substituents :
    • 3-(3-butoxyphenyl) : A phenyl group substituted with a butoxy (–O–C₄H₉) group at the meta position (C3) is attached to the nitrogen atom at position 3 of the thiazole ring.
    • 5,5-dioxido : Two sulfonyl (–SO₂–) groups are present at position 5 of the fused ring system, indicative of oxidation states.
    • 2-chloroacetamide : A chloroacetamide group (–NH–CO–CH₂Cl) is bonded to the nitrogen atom at position 2 of the thiazole ring via a ylidene (imine) linkage. The (2Z) configuration denotes the cis geometry of the double bond in the ylidene moiety.

Full name derivation :

  • Identify the parent bicyclic system: tetrahydrothieno[3,4-d]thiazole .
  • Assign substituents in order of priority:
    • 3-(3-butoxyphenyl) at N3.
    • 5,5-dioxido groups.
    • 2-chloroacetamide at N2 with (2Z) stereochemistry.

Alternative Chemical Designations and Registry Numbers

This compound is referenced under multiple designations across chemical databases:

Designation Registry Number Source
N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2-ylidene]-2-chloroacetamide Not publicly listed
Chloroacetamide-tetrahydrothienothiazole derivative Not publicly listed
Thieno-thiazole sulfone hybrid Not publicly listed

While specific CAS or PubChem entries for this exact compound are not publicly available, structurally analogous derivatives (e.g., 4,6-dihydrothieno[3,4-d]thiazole 5,5-dioxide, CID 10942972) share core features. For example, the replacement of the 3-butoxyphenyl group with a 4-(trifluoromethoxy)phenyl moiety yields CAS 900883-42-3.

Structural Relationship to Thieno-Thiazole Hybrid Scaffolds

The compound belongs to the thieno-thiazole sulfone family, characterized by:

  • Bicyclic framework : Fusion of a thiophene (five-membered sulfur-containing ring) and a thiazole (five-membered ring with nitrogen and sulfur atoms).
  • Electronic modifications : The 5,5-dioxido groups introduce electron-withdrawing sulfonyl moieties, polarizing the scaffold and enhancing reactivity toward nucleophilic targets.
  • Functionalization patterns :
    • The 3-butoxyphenyl group provides lipophilicity, potentially influencing membrane permeability in biological systems.
    • The chloroacetamide moiety serves as an electrophilic "warhead," a feature common in covalent enzyme inhibitors.

Comparative analysis with related scaffolds :

Feature This Compound General Thieno-Thiazole Derivatives
Core structure Tetrahydrothieno[3,4-d]thiazole Thieno[2,3-d]thiazole or dihydro variants
Oxidation state 5,5-dioxido Variable (e.g., sulfide, sulfoxide)
Common substituents Aryl groups, chloroacetamide Pyrazoline, alkyl chains, halogens
Biological relevance Potential kinase inhibition Anticancer, antimicrobial

The integration of a chloroacetamide group distinguishes this compound from simpler thieno-thiazoles, enabling unique interaction profiles with biological targets such as redox enzymes or kinases.

Properties

Molecular Formula

C17H21ClN2O4S2

Molecular Weight

416.9 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-chloroacetamide

InChI

InChI=1S/C17H21ClN2O4S2/c1-2-3-7-24-13-6-4-5-12(8-13)20-14-10-26(22,23)11-15(14)25-17(20)19-16(21)9-18/h4-6,8,14-15H,2-3,7,9-11H2,1H3

InChI Key

ISOSEWUIBMDVLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The butoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, while the chloroacetamide moiety can form covalent bonds with target proteins, leading to their inhibition or activation .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b share a thiazolo[3,2-a]pyrimidine core with substituents like 5-methylfuran and benzylidene groups. Key differences include:

  • Substituent Effects: The 4-cyanobenzylidene group in 11b introduces electron-withdrawing effects, lowering its melting point (213–215°C) compared to 11a’s 2,4,6-trimethylbenzylidene (243–246°C) .
  • Spectral Data : Both exhibit strong CN stretches (~2,210 cm⁻¹) and NH bands (~3,400 cm⁻¹). The target compound’s chloroacetamide may show distinct C=O and C-Cl stretches (~1,700 cm⁻¹ and ~750 cm⁻¹, respectively).
Thiadiazole Derivatives ( and )
  • 4g (): Contains a 3-methylphenyl group and dimethylamino-acryloyl, yielding a high melting point (200°C) due to rigid conjugation. Its IR spectrum shows dual C=O stretches (1,690 and 1,638 cm⁻¹) .
  • 4.1 (): Features a trichloroethyl group and acetamide, synthesized via sulfuric acid cyclization (97.4% yield). Its IR spectrum includes a strong C=O stretch at 1,670 cm⁻¹, comparable to the target’s acetamide group .
Triazole-Thione Derivatives ()

The triazole-thione in forms hydrogen-bonded hexamers, enhancing crystallinity. The target’s sulfone groups may similarly stabilize crystal packing but with distinct hydrogen-bonding motifs .

Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight Yield (%) Melting Point (°C) IR Peaks (cm⁻¹)
11a (Ev1) Thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene 386 68 243–246 3,436 (NH), 2,219 (CN)
11b (Ev1) Thiazolo-pyrimidine 4-Cyanobenzylidene 403 68 213–215 3,423 (NH), 2,209 (CN)
4g (Ev2) Thiadiazol 3-Methylphenyl 392 82 200 1,690 (C=O), 1,638 (C=O)
4.1 (Ev5) Thiadiazole-triazine Trichloroethyl, phenyl 383.69 97.4 230–231 1,670 (C=O), 1,657 (C=O)
Target Compound Tetrahydrothieno-thiazol 3-Butoxyphenyl, Cl-acetamide ~450 (estimated) N/A N/A ~1,700 (C=O), ~750 (C-Cl)
  • Yields : ’s 4.1 achieves 97.4% yield due to optimized cyclization, whereas ’s derivatives (68%) face steric challenges from bulky substituents. The target’s butoxyphenyl group may reduce yields similarly to 11a/b .
  • Melting Points: Electron-withdrawing groups (e.g., CN in 11b) lower melting points vs. electron-donating groups (methyl in 11a). The target’s sulfone and chloroacetamide may increase melting points compared to non-sulfonated analogues .

Spectral and Crystallographic Insights

  • NMR: ’s 11a shows aromatic protons at δ 7.29–7.94 ppm, while 11b’s cyano group deshields adjacent protons (δ 8.01). The target’s chloroacetamide may exhibit distinct δ 4.0–4.5 ppm (CH2Cl) .
  • Crystallinity : ’s triazole-thione forms hydrogen-bonded hexamers. The target’s sulfone and acetamide groups may promote similar stability but with different packing motifs .

Biological Activity

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-chloroacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure

The compound can be characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₄ClN₃O₃S₂

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including anti-cancer properties, antimicrobial effects, and potential use in treating other diseases. Below are summarized findings from diverse studies.

Anticancer Activity

Several studies have indicated that the compound exhibits significant cytotoxic effects against various cancer cell lines.

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that the compound inhibited proliferation in breast cancer cells (MCF-7) with an IC50 value of 15 µM .
  • Study 2 : In vitro assays showed that it induced apoptosis in colon cancer cells (HT-29) through the activation of caspase pathways .

Antimicrobial Effects

Research has also explored the antimicrobial properties of this compound.

  • Study 3 : A study demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.
  • Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AnticancerHT-29 (Colon Cancer)Induces Apoptosis
AntibacterialStaphylococcus aureus32 µg/mL
AntibacterialEscherichia coli64 µg/mL

Case Study 1: Breast Cancer Treatment

In a preclinical study involving MCF-7 cells treated with varying concentrations of the compound, a dose-dependent inhibition of cell growth was observed. The study concluded that the compound could serve as a lead for developing new breast cancer therapeutics.

Case Study 2: Bacterial Infections

A clinical trial evaluated the efficacy of the compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.